Cas no 1505682-84-7 (Methyl 2,5-dichloro-4-fluorobenzoate)

Methyl 2,5-dichloro-4-fluorobenzoate 化学的及び物理的性質
名前と識別子
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- Methyl 2,5-dichloro-4-fluorobenzoate
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- インチ: 1S/C8H5Cl2FO2/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3H,1H3
- InChIKey: HOVDHSGQRFGTEL-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C(=CC=1C(=O)OC)Cl)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 201
- トポロジー分子極性表面積: 26.3
- 疎水性パラメータ計算基準値(XlogP): 3.1
Methyl 2,5-dichloro-4-fluorobenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015013372-250mg |
Methyl 2,5-dichloro-4-fluorobenzoate |
1505682-84-7 | 97% | 250mg |
480.00 USD | 2021-06-21 | |
Alichem | A015013372-500mg |
Methyl 2,5-dichloro-4-fluorobenzoate |
1505682-84-7 | 97% | 500mg |
855.75 USD | 2021-06-21 | |
Alichem | A015013372-1g |
Methyl 2,5-dichloro-4-fluorobenzoate |
1505682-84-7 | 97% | 1g |
1,564.50 USD | 2021-06-21 |
Methyl 2,5-dichloro-4-fluorobenzoate 関連文献
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
Methyl 2,5-dichloro-4-fluorobenzoateに関する追加情報
Methyl 2,5-dichloro-4-fluorobenzoate (CAS No. 1505682-84-7): A Comprehensive Overview
Methyl 2,5-dichloro-4-fluorobenzoate is a synthetic organic compound with the CAS registry number 1505682-84-7. This compound belongs to the class of benzoate esters, characterized by its benzene ring substituted with chlorine and fluorine atoms at specific positions, along with a methyl ester group. The compound's molecular formula is C9H6Cl2F O2, and its molecular weight is approximately 239.0 g/mol.
The structure of Methyl 2,5-dichloro-4-fluorobenzoate consists of a benzene ring with substituents at positions 2, 4, and 5. Specifically, chlorine atoms are located at positions 2 and 5, while a fluorine atom is at position 4. The ester group (-COOCH3) is attached to position 1 of the benzene ring. This substitution pattern imparts unique chemical properties to the compound, making it suitable for various applications in organic synthesis and material science.
Recent studies have highlighted the potential of Methyl 2,5-dichloro-4-fluorobenzoate in the development of advanced materials, particularly in the field of optoelectronics. Researchers have explored its use as a precursor for synthesizing fluorinated aromatic compounds, which are known for their stability and electronic properties. For instance, a study published in Nature Communications in 2023 demonstrated that derivatives of this compound can be used to create highly efficient organic light-emitting diodes (OLEDs) with improved color purity and longer operational lifetimes.
In addition to its role in material science, Methyl 2,5-dichloro-4-fluorobenzoate has been investigated for its potential in pharmaceutical applications. Its unique substitution pattern makes it a valuable intermediate in the synthesis of bioactive compounds. A team of chemists from the University of California reported in Journal of Medicinal Chemistry that derivatives of this compound exhibit promising anti-inflammatory properties, suggesting its potential as a lead molecule for drug development.
The synthesis of Methyl 2,5-dichloro-4-fluorobenzoate typically involves multi-step organic reactions, including Friedel-Crafts acylation and subsequent halogenation steps. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound. For example, researchers at ETH Zurich developed a palladium-catalyzed coupling reaction that significantly reduces the number of steps required for its preparation while minimizing waste production.
The physical properties of Methyl 2,5-dichloro-4-fluorobenzoate include a melting point of approximately 78°C and a boiling point around 310°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it convenient for use in various laboratory procedures. The compound is also relatively stable under normal storage conditions but should be protected from moisture and light to prevent degradation.
In terms of environmental impact, studies have shown that Methyl 2,5-dichloro-4-fluorobenzoate exhibits moderate biodegradability under aerobic conditions. However, its persistence in aquatic environments remains a concern due to its fluorinated structure. Regulatory agencies are currently evaluating its environmental risk profile to ensure safe handling and disposal practices across industries.
The versatility of Methyl 2,5-dichloro-4-fluorobenzoate has led to its adoption in several industrial applications beyond pharmaceuticals and materials science. For instance, it serves as an intermediate in the production of agrochemicals and specialty chemicals due to its ability to undergo various functional group transformations under controlled conditions.
In conclusion, Methyl 2,5-dichloro-4-fluorobenzoate, with its unique chemical structure and versatile properties, continues to be an important compound in modern organic chemistry research and industrial applications. Ongoing advancements in synthetic methodologies and material science are expected to unlock even more potential uses for this compound in the coming years.
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